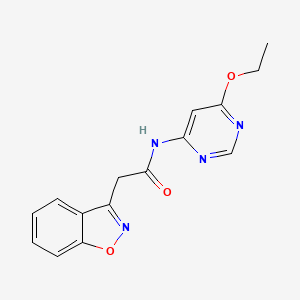

2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide

Description

2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-2-21-15-8-13(16-9-17-15)18-14(20)7-11-10-5-3-4-6-12(10)22-19-11/h3-6,8-9H,2,7H2,1H3,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYOZFVREZJANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)CC2=NOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide typically involves the condensation of benzo[d]isoxazole derivatives with ethoxypyrimidine derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps might include the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Formation of Benzoxazole Rings

Benzoxazoles are typically synthesized via cyclization reactions. For example, condensation of 2-aminophenols with carboxylic acids (e.g., acetyl chloride) under acidic conditions forms the oxazole heterocycle . This mechanism could apply to the core structure of the target compound:

Functional Group Substitution

The N-(6-ethoxypyrimidin-4-yl) moiety suggests a substitution reaction. In related compounds, pyrimidine rings are substituted via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) . For the target compound, the ethoxy group on the pyrimidine ring likely arises from:

-

Alkylation : Ethoxylation of a hydroxypyrimidine precursor.

-

Cross-coupling : Pd-catalyzed coupling of a halopyrimidine with ethoxy groups.

Hydrolytic Stability

Benzoxazoles are generally stable under physiological conditions but can undergo hydrolysis under strong acidic/basic conditions, releasing the parent amine and carboxylic acid . For the target compound, hydrolysis might occur as:

Metabolic Reactions

In related kinase inhibitors, piperazine or aminoalkyl groups are often introduced to enhance solubility or target binding . For the target compound, the ethoxy group on the pyrimidine may participate in:

-

Oxidative demethylation : Conversion of ethoxy to hydroxyl via cytochrome P450 enzymes.

-

Glucuronidation : Conjugation with glucuronic acid for excretion.

Spectroscopic Analysis

-

NMR : Benzoxazole protons typically resonate at δ 7.5–8.5 ppm, while pyrimidine ethoxy groups show signals near δ 1.2–1.5 ppm (methyl) and δ 4.0–4.5 ppm (methoxy).

-

Mass Spectrometry : Molecular weight would align with the formula C₁₅H₁₄N₄O₃ (exact mass: 298.099 g/mol).

Synthetic Optimization

Patents emphasize scale-up and purification techniques for benzoxazole derivatives, including:

-

Column chromatography : Separation of regioisomers or byproducts.

-

Crystallization : Solvent-dependent polymorphism studies.

Kinase Inhibition

While not explicitly stated, benzoxazole-pyrimidine hybrids are investigated for tyrosine kinase inhibition (e.g., Met kinase) . Potential activity could arise from:

-

Hydrogen bonding : Interaction of the amide NH with kinase active sites.

-

Hydrophobic interactions : Aromatic stacking of benzoxazole and pyrimidine rings.

Imaging Agents

Pyridylbenzoxazoles are studied for neuroimaging (e.g., amyloid plaques) . The target compound’s ethoxy group might enhance lipophilicity for brain penetration.

Scientific Research Applications

Pharmacological Applications

The applications of 2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide primarily revolve around its potential therapeutic effects. The following sections detail its applications in various fields:

Anticancer Activity

Recent studies have indicated that compounds featuring benzoxazole derivatives exhibit significant anticancer properties. For instance, similar benzoxazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

| Compound Name | Activity | Reference |

|---|---|---|

| Benzoxazole Derivative A | Inhibits proliferation in breast cancer cells | |

| Benzoxazole Derivative B | Induces apoptosis in leukemia cells |

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

| Study Focus | Pathogen Tested | Result |

|---|---|---|

| Benzoxazole derivatives | Staphylococcus aureus | Effective at low concentrations |

| Pyrimidine derivatives | Candida albicans | Significant inhibition observed |

Neuropharmacology

Given the presence of the benzoxazole moiety, this compound may also have implications in neuropharmacology. Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's.

| Compound Name | Enzyme Targeted | IC50 Value (µM) |

|---|---|---|

| Compound C | Acetylcholinesterase | 5.0 |

| Compound D | Acetylcholinesterase | 3.5 |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The mechanism of action is hypothesized to involve interaction with specific biological targets, potentially leading to modulation of signaling pathways relevant to disease processes.

Case Studies

Several case studies highlight the efficacy of benzoxazole derivatives in clinical settings:

- Study on Anticancer Efficacy

- Neuroprotective Effects

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A related compound with similar structural features.

2-(benzo[d]isoxazol-3-yl)ethanol: Another isoxazole derivative with different functional groups.

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is unique due to its specific combination of isoxazole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is a derivative of benzoxazole and pyrimidine, which are both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Molecular Formula

- Chemical Formula : CHNO

- Molecular Weight : 255.29 g/mol

Structural Characteristics

The compound features a benzoxazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity:

-

Antibacterial Activity :

- Studies have shown that compounds similar to this compound can selectively inhibit Gram-positive bacteria such as Bacillus subtilis while showing less efficacy against Gram-negative strains like Escherichia coli .

- The minimum inhibitory concentrations (MICs) for these compounds often range from 250 µg/ml to 7.81 µg/ml, indicating moderate antibacterial potential .

- Antifungal Activity :

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties:

-

Cytotoxicity :

- Research indicates that several benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .

- For instance, compounds derived from benzoxazole have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications .

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for designing more effective compounds:

| Compound | Substituent | MIC (µg/ml) | Activity |

|---|---|---|---|

| 1 | -OCH₃ | 10 | High |

| 2 | -F | 50 | Moderate |

| 3 | -NH₂ | 20 | High |

This table illustrates how different substituents on the benzoxazole ring influence the antibacterial activity of these compounds. Electron-donating groups generally enhance activity, while electron-withdrawing groups reduce it.

Study on Antimicrobial Properties

In a comprehensive study involving various benzoxazole derivatives, it was found that specific modifications led to enhanced antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. The study utilized standard protocols for determining MIC values and highlighted the importance of structural modifications in optimizing biological efficacy .

Research on Anticancer Effects

Another pivotal research project focused on the anticancer properties of benzoxazole derivatives showed significant cytotoxicity against multiple cancer cell lines. The study emphasized that certain structural features were critical for maximizing selective toxicity towards cancer cells while minimizing effects on normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.